![molecular formula C13H10N2O2 B15067866 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid](/img/structure/B15067866.png)
2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid
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Overview
Description
2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-quinoline scaffold with a methyl substituent at the 2-position and a carboxylic acid group at the 3-position. The synthesis of such compounds often involves multi-step reactions, including cyclization and functional group transformations, as seen in related pyrroloquinoline derivatives (e.g., dioxo-1H-pyrrolo[3,2-h]quinoline-7-carboxylic acid, synthesized via 4-oxoquinoline-3-carboxylate intermediates) . The methyl and carboxylic acid substituents likely influence its electronic properties, solubility, and binding interactions, making structural comparisons with analogs critical for understanding its unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the condensation of an o-aminocarbonyl compound with a carbonyl system containing an active α-methylene group can yield the desired quinoline derivative . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . The inhibition of these receptors can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues in the Pyrroloquinoline Family
Substituent Variations
- 7-Chloro-2-methyl-9-phenyl-1H-pyrrolo[3,2-b]quinoline-3-carboxylic acid ethyl ester (CAS 58375-02-3): This derivative introduces a chlorine atom at the 7-position and a phenyl group at the 9-position, along with an ethyl ester instead of a free carboxylic acid. Molecular weight: 364.82 g/mol .
- 2,3-Dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylic acid ethyl ester (CAS 26862-72-6): The dihydro modification reduces aromaticity in the pyrrole ring, altering electronic conjugation. The absence of a methyl group at the 2-position and the esterified carboxylic acid further differentiate its reactivity .
Heterocyclic Systems with Varying Core Structures
Thiazeto-Quinoline Hybrids
- 6-Fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid (NM394, CAS 112984-60-8): This compound replaces the pyrrole ring with a thiazeto moiety and introduces a piperazinyl group. It exhibits notable antibacterial activity, highlighting how heterocycle substitution (e.g., sulfur vs. nitrogen) can enhance biological efficacy .
Pyranoquinoline Derivatives
- Ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate: The pyrano ring fusion alters the planar structure of the quinoline core, affecting π-π stacking interactions. Fluorescence studies suggest such modifications influence photophysical properties, which may extend to the target compound .
Functional Group and Positional Isomerism
- Quinoline-3-carboxylic acid derivatives (e.g., 2-(1-methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid, CAS 923005-18-9): Positional isomerism (carboxylic acid at 4-position vs. 3-position) and the addition of a pyrazole ring significantly alter hydrogen-bonding capabilities and steric bulk, impacting receptor binding .
Data Tables
Table 2: Impact of Substituents on Physicochemical Properties
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely requires tailored methodologies, as seen in related pyrroloquinoline systems . One-pot syntheses (e.g., for quinoline-3-carboxylic acid derivatives) offer efficiency but may need adaptation for the [3,2-h] fused system .
- Structural Tunability: Substituent position and heterocycle fusion (e.g., pyrano vs. thiazeto) profoundly influence electronic properties and intermolecular interactions, guiding rational drug design .
Biological Activity
2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid is a heterocyclic compound recognized for its structural complexity and potential biological activities. With a molecular formula of C13H11N3O2 and a molecular weight of 226.23 g/mol, this compound features a fused pyrrole and quinoline ring system that contributes to its reactivity and biological interactions.
Cytochrome P450 Inhibition
One of the prominent biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and the inhibition by this compound can significantly influence the pharmacokinetics of co-administered medications. The implications of this interaction are vital for understanding drug-drug interactions and optimizing therapeutic regimens involving this compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various pyrroloquinoline derivatives, including this compound. For instance, derivatives with similar structures have shown promising activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the pyrroloquinoline framework can enhance antibacterial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the carboxylic acid group allows for various chemical modifications that can enhance its biological properties. For example, studies on related compounds have demonstrated that substitutions at specific positions on the quinoline ring can lead to improved receptor binding affinities and antagonistic properties against certain serotonin receptors (5-HT6R) .
Comparative Analysis with Related Compounds
To better understand the biological activity profile of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes some related compounds and their similarity scores based on structural components:
Compound Name | CAS Number | Similarity Score |
---|---|---|
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid | 119248-43-0 | 0.86 |
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | 1000341-77-4 | 0.86 |
Methyl 1H-pyrrolo[3,2-c]pyridine-5-carboxylate | 1353101-49-1 | 0.96 |
Isoquinoline-4-carboxylic acid | 7159-36-6 | 0.79 |
5-Methyl-1H-indole-2-carboxylic acid | 10241-97-1 | 0.75 |
This table illustrates the structural similarities among various compounds, which may correlate with their biological activities.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of derivatives based on the pyrroloquinoline structure:
- Antidiuretic Effects : A study involving N-(arylalkyl)-6-hydroxy derivatives demonstrated significant diuretic effects in animal models compared to hydrochlorothiazide, suggesting that modifications at specific positions enhance biological efficacy .
- Anticancer Activity : Research has indicated that certain pyrroloquinoline derivatives exhibit potent antiproliferative effects against cancer cell lines such as HeLa and HCT116. These findings underscore the potential for developing new anticancer agents based on this scaffold .
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid, and how can intermediates be characterized?
Level: Basic (Synthesis & Characterization)
Methodological Answer:
Synthesis of pyrroloquinoline derivatives often involves cyclization strategies using halogenated intermediates. For example, 2-chloro-3-vinylquinolines can serve as precursors for constructing the pyrrolo[3,2-h]quinoline core via thermal or catalytic cyclization . Key steps include:
- Intermediate Preparation: Start with halogenated quinoline derivatives (e.g., 2-chloro-3-vinylquinoline) to facilitate ring closure.
- Cyclization: Use heat or catalysts (e.g., Pd) to induce intramolecular cyclization, forming the fused pyrrole ring.
- Carboxylic Acid Introduction: Post-cyclization, introduce the carboxylic acid group via hydrolysis of ester intermediates under acidic/basic conditions.
Characterization Tools:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing C3 vs. C2 substitution) and methyl group placement .
- Mass Spectrometry: High-resolution MS validates molecular weight and purity.
- X-ray Crystallography: Resolves ambiguities in fused-ring systems when single crystals are obtainable .
Q. How can researchers address discrepancies in reported antibacterial activity of pyrroloquinoline carboxylic acid derivatives?
Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Discrepancies often arise from structural variations or assay conditions. For instance, 4-oxo-thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives showed negligible antibacterial activity despite structural similarity to active quinolones . To resolve contradictions:
- Structural Comparison: Map substituent effects (e.g., methyl at C2 vs. fluorine at C6) using SAR studies. For example, 6-fluoro substitution in quinolones enhances DNA gyrase binding .
- Assay Standardization: Test compounds under uniform conditions (e.g., MIC assays against E. coli ATCC 25922) to minimize protocol-driven variability.
- Target Engagement Studies: Use enzymatic assays (e.g., DNA gyrase supercoiling inhibition) to confirm whether inactivity stems from poor target binding or cell permeability issues .
Q. What methodologies are effective for modifying the pyrrolo[3,2-h]quinoline core to enhance biological activity?
Level: Advanced (Structure-Activity Relationship)
Methodological Answer:
Key modifications include:
- Substituent Engineering:
- C2 Methyl Group: Enhances lipophilicity and metabolic stability. Methyl at C2 in 2-methyl-1H-pyrroloquinolines improves pharmacokinetic profiles .
- C7 Piperazinyl Groups: Introduced via nucleophilic substitution (e.g., reacting chlorinated intermediates with piperazine) to boost Gram-negative activity .
- Ring Fusion Variations: Replace sulfur-containing thiazeto rings with pyrrolo rings to optimize steric and electronic properties .
- Carboxylic Acid Bioisosteres: Replace the C3 carboxylic acid with tetrazoles or acyl sulfonamides to improve membrane permeability while retaining target binding .
Q. What analytical techniques are recommended for confirming the structure of this compound and its intermediates?
Level: Basic (Characterization)
Methodological Answer:
- Multidimensional NMR: ¹H-¹³C HSQC/HMBC correlations confirm connectivity between the pyrrole and quinoline rings. For example, HMBC cross-peaks between the methyl group (δ ~2.5 ppm) and adjacent carbons validate C2 substitution .
- IR Spectroscopy: Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹).
- Elemental Analysis: Ensures purity (>95%) and correct empirical formula .
Q. How can computational docking studies guide the design of pyrroloquinoline derivatives targeting DNA gyrase?
Level: Advanced (Computational Design)
Methodological Answer:
- Docking Workflow:
- Protein Preparation: Use crystal structures of DNA gyrase (e.g., PDB: 1KZN) with ATP-binding pockets.
- Ligand Optimization: Minimize energy of 2-methyl-1H-pyrroloquinoline-3-carboxylic acid using DFT (e.g., B3LYP/6-31G*).
- Pose Analysis: Identify key interactions (e.g., hydrogen bonds with Ser84, hydrophobic contacts with Ala67) .
- Insights from Evidence: Docking of 4-oxo-thiazeto[3,2-a]quinolines revealed weak binding due to suboptimal substituent orientation, guiding C7 piperazinyl modifications for improved affinity .
Properties
Molecular Formula |
C13H10N2O2 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H10N2O2/c1-7-10(13(16)17)9-5-4-8-3-2-6-14-11(8)12(9)15-7/h2-6,15H,1H3,(H,16,17) |
InChI Key |
BQHKVLROLYPYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C3=C(C=CC=N3)C=C2)C(=O)O |
Origin of Product |
United States |
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